molecular formula C19H19N3O4S B12681842 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid CAS No. 74347-15-2

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid

Cat. No.: B12681842
CAS No.: 74347-15-2
M. Wt: 385.4 g/mol
InChI Key: IUCBYZZXKZMQDN-UHFFFAOYSA-N
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Description

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is a synthetic organic compound known for its vibrant color and applications in various scientific fields. It is commonly used as a dye and has significant importance in analytical chemistry due to its ability to form complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylamino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methoxybenzenesulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The primary products of reduction are the corresponding amines.

    Substitution: Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid has a wide range of applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

    Biology: Employed as a staining agent in microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group in the molecule acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various analytical techniques to detect and measure metal ion concentrations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylamino-1-naphthylazo)-3-hydroxybenzenesulphonic acid
  • 4-(4-Dimethylamino-1-naphthylazo)-3-chlorobenzenesulphonic acid

Uniqueness

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and stability compared to similar compounds, making it particularly useful in various applications.

Properties

CAS No.

74347-15-2

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-3-methoxybenzenesulfonic acid

InChI

InChI=1S/C19H19N3O4S/c1-22(2)18-11-10-16(14-6-4-5-7-15(14)18)20-21-17-9-8-13(27(23,24)25)12-19(17)26-3/h4-12H,1-3H3,(H,23,24,25)

InChI Key

IUCBYZZXKZMQDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)S(=O)(=O)O)OC

Origin of Product

United States

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